2-chloro-5-(cyclohexylsulfamoyl)-N-(3-nitrophenyl)benzamide
Overview
Description
2-chloro-5-(cyclohexylsulfamoyl)-N-(3-nitrophenyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a cyclohexylsulfamoyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(cyclohexylsulfamoyl)-N-(3-nitrophenyl)benzamide typically involves multiple steps:
Chlorination: The chloro group is introduced via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.
Sulfamoylation: The cyclohexylsulfamoyl group is added through a sulfamoylation reaction, which can involve the reaction of cyclohexylamine with a suitable sulfonyl chloride.
Amidation: The final step involves the formation of the benzamide linkage, typically through the reaction of the substituted benzoyl chloride with the appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(cyclohexylsulfamoyl)-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron in acidic conditions.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Reduction: 2-chloro-5-(cyclohexylsulfamoyl)-N-(3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-chloro-5-(cyclohexylsulfamoyl)benzoic acid and 3-nitroaniline.
Scientific Research Applications
2-chloro-5-(cyclohexylsulfamoyl)-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the effects of specific structural modifications on biological activity, helping to elucidate structure-activity relationships.
Mechanism of Action
The mechanism of action of 2-chloro-5-(cyclohexylsulfamoyl)-N-(3-nitrophenyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(methylsulfamoyl)-N-(3-nitrophenyl)benzamide: Similar structure but with a methylsulfamoyl group instead of a cyclohexylsulfamoyl group.
2-chloro-5-(cyclohexylsulfamoyl)-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in the para position instead of the meta position.
Uniqueness
2-chloro-5-(cyclohexylsulfamoyl)-N-(3-nitrophenyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and physical properties. The cyclohexylsulfamoyl group, in particular, can influence the compound’s solubility and reactivity, making it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
2-chloro-5-(cyclohexylsulfamoyl)-N-(3-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c20-18-10-9-16(29(27,28)22-13-5-2-1-3-6-13)12-17(18)19(24)21-14-7-4-8-15(11-14)23(25)26/h4,7-13,22H,1-3,5-6H2,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQVRNPFVXCSII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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